molecular formula C23H24N6O5 B164563 (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid CAS No. 137465-07-7

(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid

Katalognummer B164563
CAS-Nummer: 137465-07-7
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: TWQHKMFGGWXDNM-VYIIXAMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid, also known as DAPTA, is a peptide-based compound that has been the focus of scientific research for its potential therapeutic applications. DAPTA has been studied extensively for its ability to inhibit the entry of the human immunodeficiency virus (HIV) into host cells, making it a promising candidate for the development of anti-HIV drugs.

Wirkmechanismus

The mechanism of action of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves its ability to bind to the CD4 receptor on T-cells. This binding prevents the HIV virus from binding to the same receptor and entering the cell, thus inhibiting viral replication. (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has also been shown to block the fusion of the viral membrane with the host cell membrane, further preventing viral entry.
Biochemical and Physiological Effects:
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In addition to its anti-HIV activity, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have anti-inflammatory and immunomodulatory effects, suggesting potential applications in the treatment of other diseases such as autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in lab experiments is its specificity for the CD4 receptor, which allows for targeted inhibition of HIV entry. However, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's effectiveness may be limited by the emergence of drug-resistant strains of HIV. In addition, further studies are needed to determine the optimal dosage and administration of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid for therapeutic use.

Zukünftige Richtungen

Future research on (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid could focus on optimizing its pharmacokinetic properties and improving its effectiveness against drug-resistant strains of HIV. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's potential applications in the treatment of other diseases such as autoimmune disorders could be explored. Further studies could also investigate the use of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in combination with other anti-HIV drugs for improved efficacy.

Synthesemethoden

The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves a series of chemical reactions that begin with the coupling of two amino acids, L-aspartic acid and L-lysine. This is followed by the addition of a benzoyl group and a tetrahydropyrimidine moiety, resulting in the final product of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid. The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been optimized to improve yields and reduce the number of steps required, making it a cost-effective and efficient process.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been extensively studied for its potential as an anti-HIV drug. It works by binding to the CD4 receptor on T-cells, which prevents the HIV virus from binding to the same receptor and entering the cell. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have broad-spectrum antiviral activity against other viruses such as influenza and herpes simplex virus.

Eigenschaften

CAS-Nummer

137465-07-7

Produktname

(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid

Molekularformel

C23H24N6O5

Molekulargewicht

464.5 g/mol

IUPAC-Name

(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H24N6O5/c24-19-18-15-6-5-13(9-14(15)10-26-20(18)29-23(25)28-19)11-1-3-12(4-2-11)21(32)27-16(22(33)34)7-8-17(30)31/h1-4,10,13,16H,5-9H2,(H,27,32)(H,30,31)(H,33,34)(H4,24,25,26,28,29)/t13?,16-/m0/s1

InChI-Schlüssel

TWQHKMFGGWXDNM-VYIIXAMBSA-N

Isomerische SMILES

C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N

SMILES

C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N

Kanonische SMILES

C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N

Synonyme

5,10-EDDAP
5,10-ethano-5,10-dideazaaminopterin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.